Cas no 104669-05-8 (Nobotanin F)

Nobotanin F structure
Nobotanin F structure
Product Name:Nobotanin F
CAS-nummer:104669-05-8
MF:C82H56O52
MW:1873.29086875916
CID:194792
PubChem ID:16130310
Update Time:2025-04-19

Nobotanin F Chemische en fysische eigenschappen

Naam en identificatie

    • nobotanin F
    • 1H-Dibenzo[f,h]pyrano[3,4-b][1,4]dioxec
    • 2':6&reg
    • 2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1-(3,4,5-trihydroxybenzoate), ester with b-D-glucopyranose cyclic2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,6-bis(3,4,5-trihydroxybenzoate) (9CI)
    • 2-[4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 2,3-(4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate)1-(3,4,5-trihydroxybenzoate), ester with b-D-glucopyranose cyclic 2,3-(4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate)1,6-bis(3,4,5-trihydroxybenzoate), [2(S),4[S(S)]]-
    • b-D-Glucopyranose, cyclic 4&reg
    • [hexahydroxy-dioxo-(3,4,5-trihydroxybenzoyl)oxy-[(3,4,5-trihydroxybenzoyl)oxymethyl][?]yl] 3,4,5-trihydroxy-2-[undecahydroxy-tetraoxo-(3,4,5-trihydroxybenzoyl)oxy-[?]yl]oxy-benzoate
    • 104669-05-8
    • Nobotanin F
    • Inchi: 1S/C82H56O52/c83-26-1-16(2-27(84)47(26)95)71(112)122-14-39-66(68-70(81(125-39)133-72(113)17-3-28(85)48(96)29(86)4-17)132-79(120)23-11-36(93)53(101)60(108)44(23)42-21(77(118)130-68)9-34(91)51(99)58(42)106)128-80(121)25-12-37(94)55(103)63(111)64(25)124-38-13-24-46(62(110)56(38)104)45-19(7-32(89)54(102)61(45)109)75(116)127-65-40(15-123-74(24)115)126-82(134-73(114)18-5-30(87)49(97)31(88)6-18)69-67(65)129-76(117)20-8-33(90)50(98)57(105)41(20)43-22(78(119)131-69)10-35(92)52(100)59(43)107/h1-13,39-40,65-70,81-111H,14-15H2
    • InChI-sleutel: XDXYBJAIJZFTCY-UHFFFAOYSA-N
    • LACHT: O1C(C2C(C3C1COC(C1C=C(C(=C(C=1C1C(=C(C(=CC=1C(=O)O3)O)O)O)O)O)OC1=C(C(=C(C=C1C(=O)OC1C(COC(C3C=C(C(=C(C=3)O)O)O)=O)OC(C3C1OC(C1C=C(C(=C(C=1C1C(=C(C(=CC=1C(=O)O3)O)O)O)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O)O)=O)OC(C1C=C(C(=C(C=1C1C(=C(C(=CC=1C(=O)O2)O)O)O)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O

Berekende eigenschappen

  • Exacte massa: 1872.173762
  • Monoisotopische massa: 1872.173762
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 29
  • Aantal waterstofbondacceptatoren: 52
  • Zware atoomtelling: 134
  • Aantal draaibare bindingen: 15
  • Complexiteit: 4210
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 10
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 877
  • XLogP3: 4.5

Experimentele eigenschappen

  • PSA: 877.36000
  • LogboekP: 3.71350
Aanbevolen leveranciers
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.